molecular formula C7H16NSi B14477582 CID 21360337

CID 21360337

Cat. No.: B14477582
M. Wt: 142.29 g/mol
InChI Key: GSYJROOFAHHQCB-UHFFFAOYSA-N
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Description

The term "CID" in PubChem refers to a unique numerical identifier for chemical compounds. For example, and list compounds like taurocholic acid (CID 6675), DHEAS (CID 12594), and oscillatoxin derivatives (CIDs 101283546, 185389) . Without direct data on this compound, a detailed introduction or comparison cannot be authoritatively generated.

Properties

Molecular Formula

C7H16NSi

Molecular Weight

142.29 g/mol

InChI

InChI=1S/C7H16NSi/c1-3-8(4-2)6-5-7-9/h3-7H2,1-2H3

InChI Key

GSYJROOFAHHQCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-silylpropan-1-amine typically involves the reaction of a silyl halide with a suitable amine. One common method is the reaction of 3-chloropropylsilane with diethylamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silyl group. The general reaction scheme is as follows:

3-chloropropylsilane+diethylamineN,N-Diethyl-3-silylpropan-1-amine+HCl\text{3-chloropropylsilane} + \text{diethylamine} \rightarrow \text{N,N-Diethyl-3-silylpropan-1-amine} + \text{HCl} 3-chloropropylsilane+diethylamine→N,N-Diethyl-3-silylpropan-1-amine+HCl

Industrial Production Methods

On an industrial scale, the production of N,N-Diethyl-3-silylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-silylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

    Reduction: The compound can be reduced to form simpler amines or silanes.

    Substitution: The silyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkoxides like sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol or siloxane compounds, while substitution reactions can produce a variety of silyl derivatives.

Scientific Research Applications

N,N-Diethyl-3-silylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-silylpropan-1-amine involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The ethyl groups on the nitrogen atom provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Conflicting Contexts of "CID" in the Evidence

The ambiguity of "CID" across the evidence complicates the analysis:

a. CID as a Chemical Compound Identifier

  • , and 12 use "CID" to denote PubChem identifiers for small molecules, such as inhibitors, substrates, and toxins. For instance: Ginkgolic acid 17:1 (CID 5469634) and bromosulfophthalein (CID 5345) are inhibitors . Oscillatoxin derivatives (CIDs 101283546, 185389) are natural toxins . Limitation: None of these CIDs match 21360337.

b. CID as a Medical Condition (Chemotherapy-Induced Diarrhea)

  • , and 13 use "CID" to abbreviate chemotherapy-induced diarrhea, discussing treatments like octreotide and herbal therapies . This usage is unrelated to chemical compounds.

c. CID as a Non-Chemical Identifier

  • refers to "CID" as a community ID in network topology models , while describes CID as a law enforcement agency .

Comparison with Similar Compounds: Challenges

The lack of data for CID 21360337 precludes a direct comparison. However, the evidence provides frameworks for comparing compounds with analogous identifiers:

a. Structural and Functional Comparisons

  • compares substrates and inhibitors based on collision cross-section (CCS) , structural overlays (e.g., steroid backbone orientation), and bioactivity (e.g., betulin-derived inhibitors) .
  • uses 3D overlays to differentiate oscillatoxin derivatives by methyl groups and side chains .

b. Analytical Techniques

  • highlights LC-ESI-MS and source-induced CID fragmentation for distinguishing isomers like ginsenoside Rf and pseudoginsenoside F11 . Such methods could theoretically apply to this compound if structural data were available.

c. Pharmacological and Toxicological Profiles

  • emphasizes comparing compounds via physicochemical properties , structural similarities, and safety profiles . For example, inhibitors in are evaluated for substrate specificity and toxicity .

Data Table: Representative CIDs and Their Contexts

CID Compound/Context Source Key Details
6675 Taurocholic acid (substrate) Used in substrate specificity studies; compared with TLC (CID 439763) .
5469634 Ginkgolic acid 17:1 (inhibitor) Inhibits bile acid transporters; structurally distinct from betulin derivatives .
101283546 Oscillatoxin D (toxin) Methylated derivative compared to 30-methyl-oscillatoxin D (CID 185389) .
12594 DHEAS (substrate) Steroid sulfate compared with TC and TLC via 3D structural overlays .
N/A This compound Not found No structural, functional, or comparative data available.

Critical Limitations and Recommendations

Evidence Gaps: No sources describe CID 21360332. The compound may be newly registered, understudied, or misreferenced.

Methodological Frameworks : Future studies could apply techniques from (structural overlays), 10 (mass spectrometry), and 16 (safety profiling) to analyze this compound .

PubChem Cross-Referencing : Direct access to PubChem entries (outside the provided evidence) is necessary to resolve ambiguities.

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